Methyl 4-oxopent-2-ynoate
CAS No.: 41726-06-1
Cat. No.: VC18050321
Molecular Formula: C6H6O3
Molecular Weight: 126.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41726-06-1 |
|---|---|
| Molecular Formula | C6H6O3 |
| Molecular Weight | 126.11 g/mol |
| IUPAC Name | methyl 4-oxopent-2-ynoate |
| Standard InChI | InChI=1S/C6H6O3/c1-5(7)3-4-6(8)9-2/h1-2H3 |
| Standard InChI Key | NUDDIILDXRBIBP-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C#CC(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Methyl 4-oxopent-2-ynoate is systematically named methyl 4-oxopent-2-ynoate under IUPAC nomenclature. Its structure (Fig. 1) comprises:
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A terminal alkyne group () at position 2.
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A ketone () at position 4.
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A methyl ester () at position 1.
The SMILES notation \text{CC(=O)C#CC(=O)OC} and InChIKey uniquely define its connectivity . The conjugated -system between the alkyne and ketone enhances electrophilicity, making it reactive toward nucleophiles and dienophiles.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 126.11 g/mol |
| Physical State | Liquid |
| Appearance | Yellow to colorless oil |
| Boiling Point | Not reported |
| Density | Not reported |
| Solubility | Miscible in organic solvents |
Synthesis and Reactivity
Synthetic Routes
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Alkyne Formation: Coupling of propargyl alcohols with acyl chlorides, followed by oxidation.
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Esterification: Reaction of 4-oxopent-2-ynoic acid with methanol under acidic catalysis.
The lack of reported melting/boiling points implies challenges in purification, likely necessitating distillation or chromatography.
Reactivity Profile
The compound’s reactivity is governed by its functional groups:
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Alkyne: Participates in Huisgen cycloadditions with azides to form triazoles.
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Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) or reductions to secondary alcohols.
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Conjugated System: May act as a dienophile in Diels-Alder reactions.
Applications in Organic Synthesis
Building Block for Heterocycles
The alkyne and ketone groups enable the construction of nitrogen- and oxygen-containing heterocycles. For example:
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Triazole Synthesis: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,2,3-triazoles, valuable in drug discovery .
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Furan Derivatives: Ketone participation in Paal-Knorr synthesis could generate substituted furans.
| Parameter | Detail |
|---|---|
| Product Number | HFC7452 |
| Physical State | Liquid |
| Appearance | Yellow to colorless oil |
| Storage Conditions | 20–22°C, protected from light |
Future Research Directions
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Synthetic Optimization: Development of efficient, scalable synthesis methods.
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Pharmacological Screening: Evaluation against bacterial kinases (e.g., PknB) and mammalian targets.
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Material Science Applications: Exploration in polymer chemistry as a cross-linking agent.
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